Cas no 1262003-68-8 (5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol)

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol structure
1262003-68-8 structure
商品名:5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol
CAS番号:1262003-68-8
MF:C14H10O2F4
メガワット:286.222
MDL:MFCD18316238
CID:2768755
PubChem ID:53221961

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol 化学的及び物理的性質

名前と識別子

    • DTXSID40686549
    • 1262003-68-8
    • 5-(2-FLUORO-4-METHYLPHENYL)-3-TRIFLUOROMETHOXYPHENOL
    • 2'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
    • 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%
    • MFCD18316238
    • 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol
    • MDL: MFCD18316238
    • インチ: InChI=1S/C14H10F4O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3
    • InChIKey: QQOBVKMSAGJYKC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 286.06169221Da
  • どういたいしつりょう: 286.06169221Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 29.5Ų

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB322446-5 g
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%; .
1262003-68-8 95%
5g
€1,159.00 2022-08-31
abcr
AB322446-5g
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%; .
1262003-68-8 95%
5g
€1159.00 2024-04-20

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol 関連文献

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenolに関する追加情報

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1262003-68-8): A Comprehensive Overview

5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1262003-68-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The molecular structure of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol is composed of a phenolic core substituted with a fluoro-methylphenyl group and a trifluoromethoxy moiety. These functional groups contribute to the compound's distinct chemical and biological properties, making it an intriguing candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the trifluoromethoxy group in 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol is particularly noteworthy, as it can significantly influence the compound's binding affinity to target proteins and its overall biological activity.

In the context of medicinal chemistry, 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol has been explored for its potential as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits promising activity against various disease targets, including enzymes and receptors involved in inflammatory and neurodegenerative disorders.

One of the key areas of interest is the compound's interaction with specific protein targets. For instance, studies have demonstrated that 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol can effectively modulate the activity of certain kinases, which are crucial enzymes involved in cellular signaling pathways. This modulation can have significant implications for the treatment of diseases such as cancer and autoimmune disorders.

Beyond its potential therapeutic applications, 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol has also been studied for its use as a probe molecule in biochemical assays. Its unique structural features make it an excellent tool for investigating protein-ligand interactions and understanding the mechanisms underlying various biological processes.

In terms of synthetic methodology, the preparation of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol involves several well-established chemical reactions. These include Suzuki coupling reactions for the formation of carbon-carbon bonds and nucleophilic substitution reactions for introducing the trifluoromethoxy group. The synthetic route is designed to be efficient and scalable, facilitating further optimization and large-scale production if required.

The physicochemical properties of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, such as its solubility, stability, and partition coefficient, have been extensively characterized. These properties are crucial for optimizing the compound's formulation and delivery methods, ensuring that it can be effectively administered to patients in various forms, including oral tablets, injectable solutions, and topical formulations.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While preclinical studies have shown promising results for 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, further research is needed to confirm its therapeutic potential in human subjects. Ongoing clinical trials are currently assessing the compound's safety profile and its ability to achieve desired therapeutic outcomes in patients with specific medical conditions.

In conclusion, 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1262003-68-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a valuable candidate for further development as a novel therapeutic agent. Continued research into this compound's mechanisms of action and clinical efficacy will undoubtedly contribute to advancements in drug discovery and personalized medicine.

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Amadis Chemical Company Limited
(CAS:1262003-68-8)
A1119626
清らかである:99%
はかる:5g
価格 ($):687.0